molecular formula C14H12BrFO B6292715 1-(Benzyloxy)-4-bromo-5-fluoro-2-methylbenzene CAS No. 2234291-69-9

1-(Benzyloxy)-4-bromo-5-fluoro-2-methylbenzene

Cat. No.: B6292715
CAS No.: 2234291-69-9
M. Wt: 295.15 g/mol
InChI Key: WOLGUBOAORONNC-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-5-fluoro-2-methylbenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a benzyloxy group, a bromine atom, a fluorine atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-bromo-5-fluoro-2-methylbenzene typically involves multiple steps, including halogenation, alkylation, and etherification reactionsThe reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-bromo-5-fluoro-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation can produce benzoic acid derivatives .

Scientific Research Applications

1-(Benzyloxy)-4-bromo-5-fluoro-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-bromo-5-fluoro-2-methylbenzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine and fluorine atoms can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes or receptors .

Comparison with Similar Compounds

  • 1-(Benzyloxy)-4-chloro-5-fluoro-2-methylbenzene
  • 1-(Benzyloxy)-4-bromo-2-methylbenzene
  • 1-(Benzyloxy)-4-bromo-5-fluoro-3-methylbenzene

Uniqueness: 1-(Benzyloxy)-4-bromo-5-fluoro-2-methylbenzene is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms provides distinct electronic and steric effects, making it a valuable compound for various applications .

Properties

IUPAC Name

1-bromo-2-fluoro-5-methyl-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO/c1-10-7-12(15)13(16)8-14(10)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLGUBOAORONNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCC2=CC=CC=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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